molecular formula C16H20ClN3O3S B2917779 2-(2-((3-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide CAS No. 921844-97-5

2-(2-((3-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide

Cat. No.: B2917779
CAS No.: 921844-97-5
M. Wt: 369.86
InChI Key: VHGCXQJMWQTQCT-UHFFFAOYSA-N
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Description

This compound is a synthetic imidazole derivative featuring a 3-chlorobenzylthio substituent at the 2-position of the imidazole ring, a hydroxymethyl group at the 5-position, and an N-(2-methoxyethyl)acetamide side chain. Key structural elements such as the imidazole core, thioether linkage, and substituted acetamide group are common in medicinal chemistry for modulating solubility, target binding, and metabolic stability.

Properties

IUPAC Name

2-[2-[(3-chlorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O3S/c1-23-6-5-18-15(22)9-20-14(10-21)8-19-16(20)24-11-12-3-2-4-13(17)7-12/h2-4,7-8,21H,5-6,9-11H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHGCXQJMWQTQCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CN1C(=CN=C1SCC2=CC(=CC=C2)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-((3-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide , with the molecular formula C13H14ClN3O2SC_{13}H_{14}ClN_3O_2S and a molecular weight of approximately 311.78 g/mol, has garnered attention for its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Imidazole Ring : This can be achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
  • Introduction of the Chlorobenzyl Thioether Group : This step is accomplished via nucleophilic substitution reactions.
  • Hydroxymethylation : The hydroxymethyl group is introduced using formaldehyde or similar reagents.
  • Amide Bond Formation : The final step involves attaching the methoxyethyl moiety through an acylation reaction.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

Antimicrobial Activity

Studies have demonstrated that derivatives containing imidazole rings, such as this compound, possess significant antimicrobial properties. For instance, it has been evaluated against various bacterial strains, showing promising results in inhibiting growth.

Microorganism Zone of Inhibition (mm)
Escherichia coli20
Staphylococcus aureus25
Bacillus subtilis22
Pseudomonas aeruginosa19

The above table summarizes the antimicrobial efficacy observed in laboratory settings, indicating that the compound could serve as a potential candidate for developing new antimicrobial agents .

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity against various fungi, including Candida albicans and Aspergillus niger. Research suggests that imidazole derivatives can disrupt fungal cell membranes or inhibit ergosterol biosynthesis, leading to cell death .

Anticancer Properties

The anticancer potential of this compound has also been investigated. Preliminary studies suggest that it may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. The mechanism likely involves interference with enzyme activity critical for cancer cell metabolism and survival .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes crucial for microbial growth and cancer cell proliferation.
  • Disruption of Cellular Processes : By interfering with metabolic pathways, it can induce apoptosis in cancer cells and inhibit growth in microorganisms.

Case Studies

Several studies have focused on the biological activity of imidazole derivatives similar to this compound:

  • Antimicrobial Efficacy Study : Jain et al. synthesized various imidazole derivatives and evaluated their antimicrobial activity against S. aureus, E. coli, and B. subtilis. The results indicated that certain derivatives had significant zones of inhibition compared to standard antibiotics .
  • Anticancer Activity Research : A recent study explored the effects of imidazole compounds on human cancer cell lines, demonstrating that these compounds could reduce cell viability significantly through apoptosis induction mechanisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with derivatives reported in the evidence, particularly in the imidazole and acetamide frameworks. Below is a comparative analysis:

Table 1: Structural and Functional Group Comparisons
Compound Name/ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties/Activities
Target Compound Imidazole 3-Cl-benzylthio, 5-hydroxymethyl, N-(2-methoxyethyl)acetamide ~395.8 (calc.) Hypothesized enhanced solubility due to hydroxymethyl and methoxyethyl groups; potential kinase inhibition inferred from imidazole-thioether motifs
Compound 9c () Benzoimidazole-triazole-thiazole 4-Bromophenyl-thiazole, triazole linker 537.5 Strong binding in docking studies (α-glucosidase inhibition) due to bromophenyl hydrophobicity
Compound 5j () 1,3,4-Thiadiazole 4-Chlorobenzylthio, isopropyl-methylphenoxy ~450.9 Antifungal/antibacterial activity linked to chlorobenzyl and phenoxy groups
C1 () Imidazole-oxazolone 3-Chlorobenzo[b]thiophen-2-yl, dimethylaminobenzylidene ~422.9 Anticancer activity via imidazole-oxazolone hybridization
CAS 1226429-41-9 () Imidazole-isoxazole 4-Chlorophenyl, phenyl, 5-methylisoxazole 424.9 Structural rigidity from isoxazole may enhance metabolic stability
Key Observations:
  • Thioether Linkage : The 3-chlorobenzylthio group in the target compound is analogous to the 4-chlorobenzylthio group in Compound 5j (). Chlorinated aromatic thioethers are associated with improved lipophilicity and membrane penetration, critical for intracellular target engagement .
  • Hydroxymethyl vs. Methylthio : The 5-hydroxymethyl group in the target compound contrasts with methylthio or ethylthio groups in (e.g., 5f, 5g). Hydroxymethyl may enhance aqueous solubility but reduce metabolic stability compared to alkylthio substituents .
  • Acetamide Side Chain: The N-(2-methoxyethyl)acetamide moiety is distinct from thiazole- or isoxazole-linked acetamides (). Methoxyethyl groups are known to improve pharmacokinetic profiles by balancing hydrophilicity and passive diffusion .

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